![molecular formula C12H12N2O3 B3875417 N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide CAS No. 128366-02-9](/img/structure/B3875417.png)
N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Overview
Description
N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (EHDPQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. EHDPQ is a synthetic derivative of quinoline and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antiviral, and anticancer properties. N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Mechanism of Action
N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide works by inhibiting the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA repair and replication. By inhibiting these enzymes, N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide disrupts the normal functioning of bacterial cells and leads to their death.
Biochemical and Physiological Effects:
N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and exhibit antibacterial activity. N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce the expression of heat shock proteins, which are important for cellular stress response.
Advantages and Limitations for Lab Experiments
N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It exhibits a range of interesting biochemical and physiological effects, making it a useful tool for studying various biological processes. However, N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has some limitations. It is toxic to cells at high concentrations and can exhibit nonspecific binding, which can lead to false-positive results.
Future Directions
There are several future directions for N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide research. One potential direction is to investigate its potential use as a fluorescent probe in biological imaging studies. Another potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to explore the mechanism of action of N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide and to identify potential targets for its use in drug development.
In conclusion, N-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic derivative of quinoline that has been extensively studied for its potential applications in scientific research. It exhibits a range of interesting biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
properties
IUPAC Name |
N-ethyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-13-11(16)9-10(15)7-5-3-4-6-8(7)14-12(9)17/h3-6H,2H2,1H3,(H,13,16)(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZAQUMTHQJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155863 | |
Record name | 3-Quinolinecarboxamide, 1,2-dihydro-N-ethyl-4-hydroxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128366-02-9 | |
Record name | 3-Quinolinecarboxamide, 1,2-dihydro-N-ethyl-4-hydroxy-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxamide, 1,2-dihydro-N-ethyl-4-hydroxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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